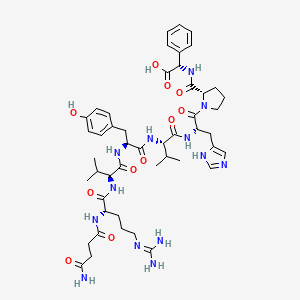
Alloclamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alloclamide hydrochloride is a carbonyl compound and an organohalogen compound.
Applications De Recherche Scientifique
Pharmacokinetics and Bioavailability:
- Alloclamide hydrochloride's pharmacokinetics and bioavailability have been a subject of research. Studies have focused on developing sustained release formulations to address its short biological half-life. Research on floating matrix formulations of alloclamide hydrochloride, utilizing hydroxypropyl methylcellulose K4M and Carbopol 971P NF, has shown promising results in achieving sustained drug delivery and increased bioavailability (Xiaoqiang Xu et al., 2006).
Treatment Applications:
- Alloclamide hydrochloride has been investigated for various treatment applications. For instance, studies have explored its efficacy in treating hepatic cysts and peri-implant disease. These studies highlight its potential in addressing specific medical conditions, such as symptomatic hepatic cysts and peri-implantitis, indicating its broad therapeutic applicability (Yoshihide Kimura et al., 2022), (Yan-Yong Wu et al., 2023).
Neuroprotective Properties:
- Research has also delved into the neuroprotective properties of alloclamide hydrochloride. Its potential in targeting multiple secondary injury mechanisms in spinal cord injury has been explored, highlighting its anti-inflammatory, antioxidant, and anti-apoptotic properties. This indicates a promising avenue for alloclamide hydrochloride in neurology and neurotherapeutics (Robert B. Shultz et al., 2017).
Drug Delivery Systems:
- The development of drug delivery systems incorporating alloclamide hydrochloride has been a key area of research. Studies focusing on optimizing drug release profiles and enhancing treatment efficacy through innovative delivery mechanisms, like floating matrix tablets, are significant in maximizing the drug's therapeutic potential (Xiaoqiang Xu et al., 2006).
Biomedical Applications:
- Alloclamide hydrochloride's role in biomedical applications extends beyond its direct therapeutic use. Its integration into novel drug delivery complexes for controlled and sustained release in various biomedical applications, such as infection control, anti-inflammation, and neuroprotection, demonstrates its versatility in medical research (Zhiling Zhang et al., 2015).
Propriétés
Numéro CAS |
5107-01-7 |
|---|---|
Nom du produit |
Alloclamide hydrochloride |
Formule moléculaire |
C16H24Cl2N2O2 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
4-chloro-N-[2-(diethylamino)ethyl]-2-prop-2-enoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H23ClN2O2.ClH/c1-4-11-21-15-12-13(17)7-8-14(15)16(20)18-9-10-19(5-2)6-3;/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,18,20);1H |
Clé InChI |
QEWLHSNMEXFSCI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C.Cl |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
5107-01-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
5486-77-1 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
264 CE alloclamide alloclamide hydrochloride Hexacol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)





